molecular formula C24H19F2N3O3S B2895920 2,6-difluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 533865-83-7

2,6-difluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No. B2895920
CAS RN: 533865-83-7
M. Wt: 467.49
InChI Key: ZIPIZWDXAOWJKH-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is a complex organic molecule. It contains several functional groups and structural features, including a benzamide moiety, a nitrophenyl group, a sulfanyl group, and an indole ring . The presence of these groups suggests that the compound could have a variety of chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring multiple rings and functional groups . The benzamide moiety, the nitrophenyl group, the sulfanyl group, and the indole ring all contribute to the overall structure . The presence of these groups can influence the compound’s properties and its interactions with other molecules.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, the presence of the functional groups mentioned above suggests that it could participate in a variety of reactions. For example, the nitro group could potentially be reduced to an amine, or the sulfanyl group could be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Unfortunately, specific data on properties such as melting point, boiling point, solubility, and stability are not available from the sources I found .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “Oprea1_323107” may be explored for potential antiviral agents, especially considering the presence of the nitrophenylmethylsulfanyl group, which could be modified to enhance selectivity and potency against specific viral targets.

Anti-inflammatory and Analgesic Properties

Compounds similar to “Oprea1_323107” have demonstrated anti-inflammatory and analgesic activities . The compound’s ability to modulate inflammatory pathways could be investigated further to develop new treatments for conditions characterized by inflammation and pain.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The presence of the indole nucleus in the compound suggests that it may undergo electrophilic substitution due to excessive π-electrons delocalization . This could potentially lead to interactions with its targets and subsequent changes in their function.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level.

properties

IUPAC Name

2,6-difluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O3S/c25-19-5-3-6-20(26)23(19)24(30)27-12-13-28-14-22(18-4-1-2-7-21(18)28)33-15-16-8-10-17(11-9-16)29(31)32/h1-11,14H,12-13,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPIZWDXAOWJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

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